9-Methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN, CAS 38050-71-4) is a stable, isolable borinic ester derivative of 9-BBN. In industrial and advanced laboratory procurement, it is primarily sourced as a highly versatile borylating agent and the critical enabler of the "9-MeO-9-BBN variant" of the Suzuki-Miyaura cross-coupling [1]. Unlike the parent 9-BBN dimer, which strictly relies on the hydroboration of alkenes to form active coupling partners, 9-MeO-9-BBN directly intercepts polar organometallics (such as organolithiums and Grignard reagents) to form stable borinate complexes in situ [2]. This reactivity profile facilitates base-free cross-coupling and allows for the transfer of alkyl, alkynyl, and methyl groups that lack a terminal alkene precursor, making it an indispensable reagent for complex molecule synthesis.
Generic substitution with standard 9-BBN dimer or conventional boronic acids fails precisely where 9-MeO-9-BBN excels: the transfer of non-alkene-derived fragments and the preservation of base-sensitive substrates. If a chemist attempts to use the 9-BBN dimer to couple a methyl or alkynyl group, the process fails because 9-BBN requires an alkene for hydroboration, and alkynes undergo hydroboration rather than forming the necessary alkynyl transfer agents [1]. Furthermore, standard boronic acids require the addition of exogenous bases (e.g., K3PO4, NaOH) to activate the transmetalation step, which routinely degrades base-sensitive functional groups like lactones or epoxides [2]. 9-MeO-9-BBN allows for the in situ generation of ate-complexes that undergo base-free Suzuki coupling, making it a non-interchangeable precursor for late-stage functionalization in sensitive pharmaceutical scaffolds.
Traditional Suzuki-Miyaura couplings rely on basic conditions to activate the organoboron species, which often degrades base-sensitive substrates. The '9-MeO-9-BBN variant' bypasses this by pre-forming stable borinate complexes from polar organometallics and 9-Methoxy-9-borabicyclo[3.3.1]nonane. These complexes undergo efficient transmetalation to palladium without any added base [1]. In comparative methodologies, standard 9-alkyl-9-BBN or boronic acids require 2 to 4 equivalents of aqueous or solid base, whereas 9-MeO-9-BBN-mediated couplings proceed with 0 equivalents of exogenous base, strictly preserving base-sensitive moieties [2].
| Evidence Dimension | Exogenous base requirement for Pd-catalyzed cross-coupling |
| Target Compound Data | 0 equivalents (base-free transmetalation via in situ ate-complex) |
| Comparator Or Baseline | Standard boronic acids / 9-BBN (requires 2-4 equivalents of base) |
| Quantified Difference | 100% reduction in added base |
| Conditions | Palladium-catalyzed sp2-sp2 or sp3-sp2 cross-coupling environments |
Enables the procurement of a coupling mediator that safely processes highly base-sensitive pharmaceutical intermediates without yield-destroying side reactions.
The standard 9-BBN dimer requires a terminal alkene to generate the active B-alkyl coupling partner via hydroboration, making it impossible to transfer a simple methyl group (C1) and problematic for alkynes [1]. 9-Methoxy-9-borabicyclo[3.3.1]nonane circumvents this limitation. By reacting directly with methyllithium or alkynylmetals, 9-MeO-9-BBN forms the corresponding borinate species quantitatively (e.g., shifting the 11B NMR signal from +56.4 ppm to -3.6 ppm) [2]. This allows for high-yielding (>85%) methyl or alkynyl transfers, whereas the 9-BBN dimer baseline yields 0% for these specific transformations due to the lack of an alkene precursor [3].
| Evidence Dimension | Capability to transfer methyl (C1) or alkynyl groups in Suzuki couplings |
| Target Compound Data | Quantitative ate-complex formation (>85% cross-coupling yield) |
| Comparator Or Baseline | 9-BBN dimer (0% yield, incompatible due to obligate alkene hydroboration requirement) |
| Quantified Difference | Absolute enabling of C1/alkynyl transfer vs. complete failure |
| Conditions | Reaction with MeLi or Alkynyl-Li followed by Pd-catalyzed coupling |
Allows process chemists to perform late-stage methylations or alkynylations on complex scaffolds without needing an alkene precursor.
Synthesizing complex sp3-sp2 linkages often requires the handling of unstable alkylboranes. 9-Methoxy-9-borabicyclo[3.3.1]nonane streamlines this by directly intercepting primary alkyllithium or Grignard reagents to form boron ate-complexes in situ [1]. This direct interception bypasses the isolation of pyrophoric intermediates. When compared to the traditional two-step hydroboration-isolation sequence using 9-BBN, the 9-MeO-9-BBN pathway reduces handling steps and allows room-temperature coupling under non-aqueous conditions, significantly improving the reproducibility of sp3-sp2 cross-couplings [2].
| Evidence Dimension | Workflow steps and intermediate stability for sp3-hybridized boron precursors |
| Target Compound Data | 1-pot in situ ate-complex formation directly from R-Li/R-MgX |
| Comparator Or Baseline | 9-BBN hydroboration (requires alkene precursor and yields air-sensitive intermediates) |
| Quantified Difference | Elimination of intermediate isolation steps and obligate alkene dependency |
| Conditions | Non-aqueous room temperature Pd-catalyzed coupling |
Reduces process complexity and safety hazards when scaling up the synthesis of sp3-sp2 hybridized pharmaceutical frameworks.
Ideal for coupling highly base-sensitive aryl or heteroaryl halides where traditional basic conditions (K2CO3, NaOH) lead to substrate degradation, utilizing the '9-MeO-9-BBN variant' to form active ate-complexes [1].
The reagent of choice when a process requires the introduction of a methyl group (lacking an alkene precursor) or an alkyne (which would otherwise be destroyed by hydroboration with standard 9-BBN) [2].
Procured to simplify the workflow of sp3-sp2 cross-couplings by directly intercepting organolithium or Grignard reagents, bypassing the need to isolate pyrophoric alkylborane intermediates [3].